

# FPIP: A Dual-Identity Acronym in Modern Chemistry

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## Compound of Interest

Compound Name: *FPIP*

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The acronym **FPIP** stands for two distinct and significant entities in the field of chemistry: the Fluorous-Protected Imidazolium Precatalyst and a genetically encoded Fluorescent Probe for an Inositol Phosphatide. This technical guide provides an in-depth exploration of both, catering to researchers, scientists, and drug development professionals. It outlines their core principles, experimental protocols, and applications, supported by quantitative data and visual diagrams to facilitate a comprehensive understanding.

## Part 1: FPIP as a Fluorous-Protected Imidazolium Precatalyst

Fluorous-Protected Imidazolium Precatalysts (**FPIPs**) are a class of N-heterocyclic carbene (NHC) palladium precatalysts that have gained attention in cross-coupling reactions. The "fluorous" designation refers to the incorporation of perfluoroalkyl chains (fluorous tags) onto the imidazolium salt structure. This unique feature facilitates catalyst recovery and purification through fluorous solid-phase extraction (F-SPE), a technique that leverages the unique solubility properties of fluorinated compounds.

## Synthesis of Fluorous-Tagged Imidazolium Salts

The synthesis of **FPIP** precatalysts generally involves a modular, one-pot method. This process starts with the coupling of readily available formamidines with  $\alpha$ -halo ketones to form imidazolinium salts. Subsequent acylation-induced elimination yields the desired imidazolium

salts. The fluorous tag is typically introduced by using a formamidine or  $\alpha$ -halo ketone that has been previously functionalized with a perfluoroalkyl group.

#### Experimental Protocol: Synthesis of a Fluorous-Tagged Imidazolium Salt

- **Reaction Setup:** In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the fluorous-tagged formamidine (1.0 eq) and the  $\alpha$ -halo ketone (1.05 eq) in anhydrous acetonitrile (0.5 M).
- **Addition of Base:** Add N,N-diisopropylethylamine (DIPEA) (1.1 eq) to the mixture.
- **Reaction:** Stir the reaction mixture at 80°C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- **Purification:** Dissolve the residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel to obtain the fluorous-tagged imidazolium salt.

## Catalytic Applications in Cross-Coupling Reactions

**FPIP** precatalysts, after conversion to their active Pd(0)-NHC form, are effective in catalyzing Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide. Pd-NHC catalysts, including those derived from **FPIPs**, are known for their high efficiency in these reactions, particularly with challenging substrates like aryl chlorides.

#### Quantitative Catalytic Performance of a Representative Pd-NHC Catalyst in Suzuki-Miyaura Coupling

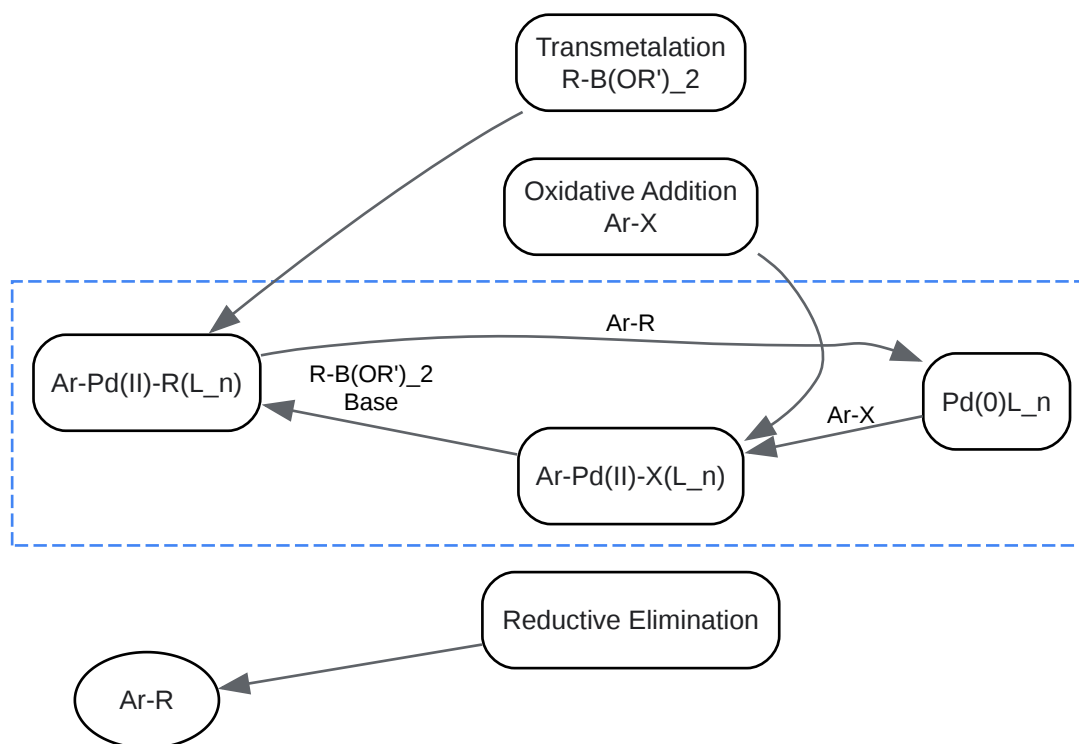
Entry	Aryl Halide	Boronic Acid	Catalyst Loading (mol%)	Yield (%)	TON	TOF (h <sup>-1</sup> )
1	4-Chlorotoluene	Phenylboronic acid	0.1	95	950	79
2	4-Bromoanisole	4-Methoxyphenylboronic acid	0.05	98	1960	163
3	1-Chloro-4-nitrobenzene	3-Tolylboronic acid	0.1	92	920	77

Note: Data is representative of highly active Pd-NHC precatalysts and serves as a benchmark. Specific performance of **FPIP** may vary. A turnover number (TON) of 670 has been reported for the cross-coupling of an ester with 4-tolylboronic acid at 40°C using a [Pd(IPr)(μ-Cl)Cl]<sub>2</sub> catalyst, highlighting the high reactivity of such systems.<sup>[1]</sup>

#### Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

- Reaction Setup: To a Schlenk tube, add the aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).
- Catalyst Addition: Add the **FPIP**-derived Pd-NHC catalyst (0.1 mol%).
- Solvent Addition: Add a mixture of toluene and water (10:1, 5 mL).
- Reaction: Stir the mixture at 100°C for 12 hours under an inert atmosphere.
- Work-up: After cooling, extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purification: Purify the crude product by flash chromatography on silica gel.

## Catalytic Cycle of Suzuki-Miyaura Reaction



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

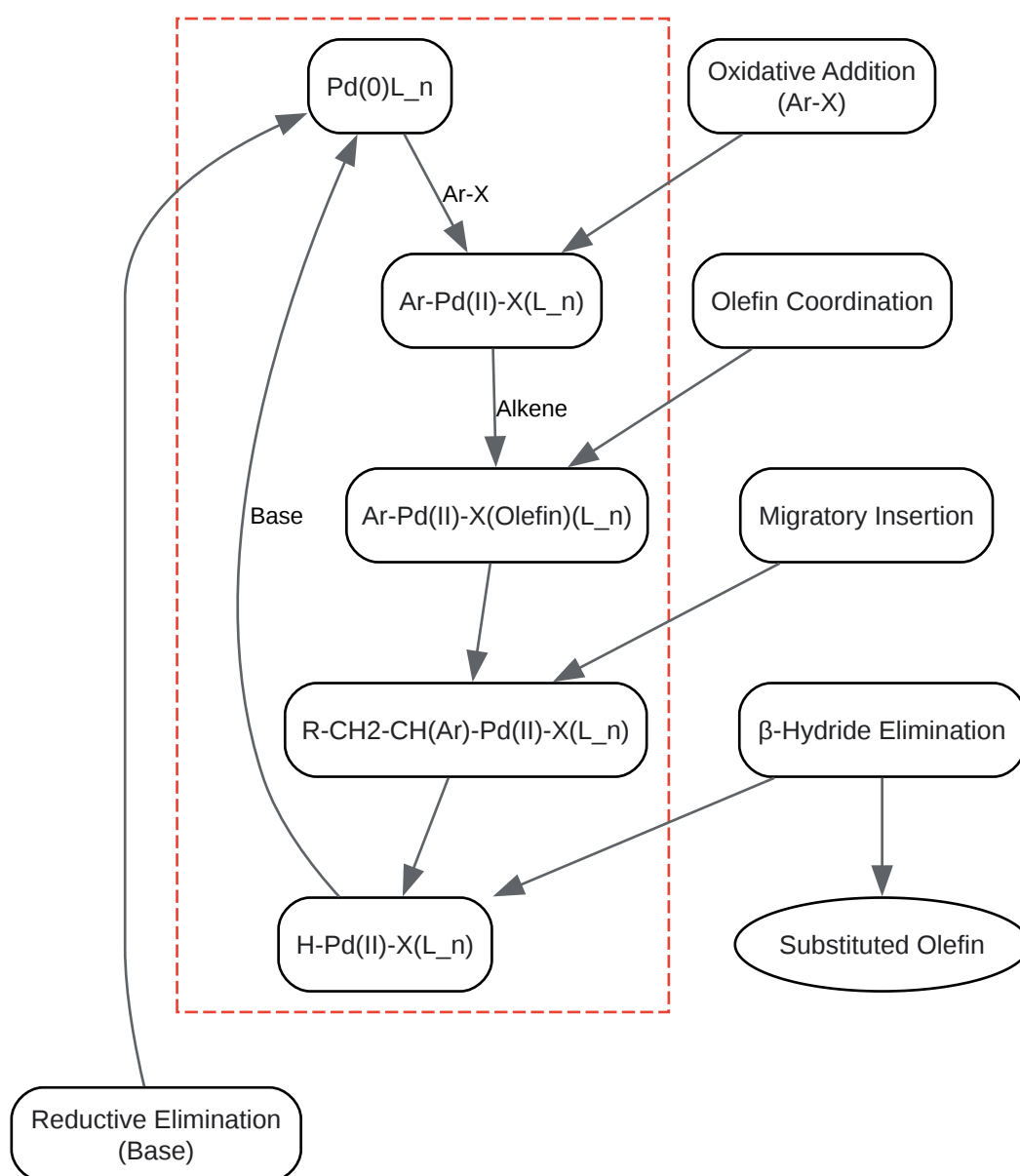
The Mizoroki-Heck reaction couples an unsaturated halide with an alkene. Pd-NHC catalysts have shown excellent stability and efficiency in this reaction.

## Experimental Protocol: Mizoroki-Heck Reaction

- **Reaction Setup:** In a flame-dried Schlenk tube under a nitrogen atmosphere, combine the aryl iodide (1 mmol), alkene (e.g., styrene, 1.5 mmol), and a base such as cesium pivalate (2 mmol).<sup>[2]</sup>
- **Catalyst Addition:** Add the **FPIP**-derived Pd-NHC catalyst (1.5 mol%) as a stock solution in an appropriate solvent (e.g., DMF).<sup>[2]</sup>
- **Reaction:** Place the sealed tube in a preheated oil bath at 80-120°C and stir until the reaction is complete, as monitored by GC/MS or TLC.<sup>[2]</sup>

- Work-up: Cool the reaction mixture to room temperature, pour it into a 10% HCl solution, and extract with an organic solvent like diethyl ether.[2]
- Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, concentrate, and purify by column chromatography.[2]

### Catalytic Cycle of Mizoroki-Heck Reaction



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Caption: Catalytic cycle of the Mizoroki-Heck reaction.

## Part 2: FPIP as a Fluorescent Probe for Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P<sub>2</sub>)

In the realm of cell biology and signal transduction, **FFIP** refers to a genetically encoded Fluorescent Probe for an Inositol Phosphatide, specifically phosphatidylinositol 3,5-bisphosphate (PI(3,5)P<sub>2</sub>). This low-abundance phospholipid plays a crucial role in regulating endolysosomal trafficking and ion channel activity. The **FFIP** biosensor allows for the real-time visualization of PI(3,5)P<sub>2</sub> dynamics within living cells.

### Design and Construction of the FPIP Probe

The most effective **FFIP** probes are based on a tandem repeat of the cytosolic phosphoinositide-interacting domain (ML1N) of the mammalian lysosomal transient receptor potential cation channel, Mucolipin 1 (TRPML1).<sup>[1][2][3][4][5][6]</sup> This domain binds to PI(3,5)P<sub>2</sub> with high affinity and specificity. The tandem repeat (ML1N\*2) is fused to a fluorescent protein, such as Green Fluorescent Protein (GFP) or a red fluorescent protein like tagRFP, to create the biosensor.

#### Experimental Protocol: Plasmid Construction for a Tandem ML1N Fluorescent Probe

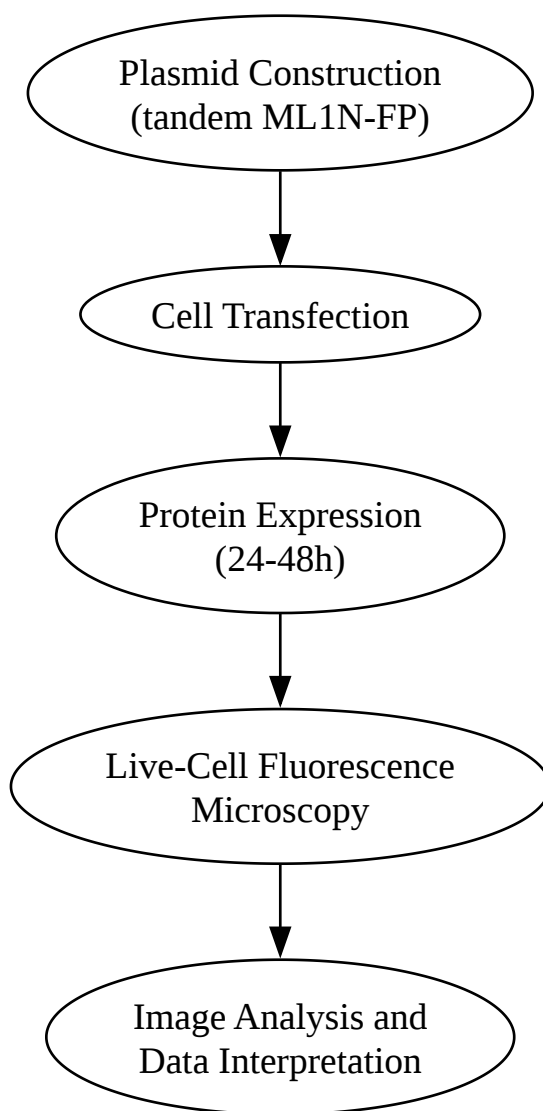
- **Gene Synthesis and Cloning:** Synthesize the DNA sequence encoding the tandem repeat of the ML1N domain. This sequence is then cloned into a mammalian expression vector (e.g., pEGFP or a vector containing tagRFP) using standard molecular cloning techniques, such as restriction enzyme digestion and ligation or Gibson Assembly.<sup>[7][8][9][10][11]</sup> The construct should be designed to express the ML1N\*2 domain as a fusion protein with the fluorescent tag.
- **Vector Amplification:** Transform the resulting plasmid into a suitable strain of *E. coli* for amplification.
- **Plasmid Purification:** Isolate and purify the plasmid DNA from the bacterial culture using a commercial plasmid purification kit.
- **Sequence Verification:** Verify the sequence of the final construct by DNA sequencing to ensure the in-frame fusion of the ML1N\*2 and fluorescent protein coding sequences.

## Expression and Live-Cell Imaging

The **FPIP** probe is introduced into cultured cells via transfection, allowing for its expression and subsequent visualization of PI(3,5)P<sub>2</sub> localization and dynamics using fluorescence microscopy.

### Experimental Protocol: Live-Cell Imaging with the Tandem ML1N Probe

- Cell Culture and Seeding: Culture a suitable cell line (e.g., COS-7, HeLa, or Arabidopsis protoplasts) on glass-bottom dishes or coverslips appropriate for high-resolution imaging.[\[6\]](#)  
[\[12\]](#)
- Transfection: Transfect the cells with the **FPIP** plasmid construct using a suitable transfection reagent (e.g., Lipofectamine) or method (e.g., electroporation), following the manufacturer's protocol.[\[12\]](#)
- Expression: Allow the cells to express the fluorescent probe for 24-48 hours post-transfection.
- Live-Cell Imaging:
  - Mount the dish or coverslip on the stage of a confocal or total internal reflection fluorescence (TIRF) microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO<sub>2</sub>).[\[12\]](#)
  - Excite the fluorescent protein using the appropriate laser line (e.g., 488 nm for GFP, 561 nm for tagRFP) and collect the emitted fluorescence using a suitable detector.
  - Acquire time-lapse images to monitor the dynamic changes in the probe's localization, which reflect the changes in PI(3,5)P<sub>2</sub> levels and distribution in response to cellular stimuli or physiological processes.[\[4\]](#)



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Caption: Simplified signaling pathway of PI(3,5)P<sub>2</sub> synthesis and function.

In conclusion, the acronym **FPIP** represents two powerful tools in modern chemistry and chemical biology. The Fluorous-Protected Imidazolium Precatalyst offers an elegant solution for efficient catalysis and catalyst recycling in important carbon-carbon bond-forming reactions. Simultaneously, the Fluorescent Probe for PI(3,5)P<sub>2</sub> provides an invaluable method for visualizing the dynamics of a key signaling lipid in living cells, advancing our understanding of fundamental cellular processes. This guide serves as a foundational resource for researchers looking to employ these advanced chemical technologies in their work.



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